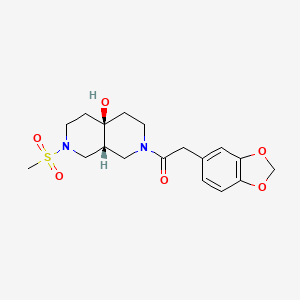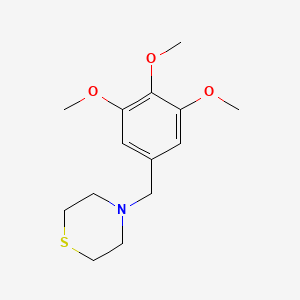
(4aR*,8aR*)-2-(1,3-benzodioxol-5-ylacetyl)-7-(methylsulfonyl)octahydro-2,7-naphthyridin-4a(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals characterized by intricate molecular structures that possess a wide range of applications in materials science, pharmacology, and organic chemistry. Such compounds often exhibit unique physical and chemical properties due to their complex molecular frameworks and functional groups.
Synthesis Analysis
Synthesis of complex organic molecules typically involves multistep reaction sequences, starting from simpler precursors. For example, compounds analogous to the one mentioned have been synthesized through reactions involving key steps like cyclization, condensation, and functional group transformations. The synthesis of similar sulfonamide compounds involves the reaction of sulfonyl chlorides with amines, followed by cyclization and further functionalization to introduce various substituents and achieve desired molecular complexity (Sarojini et al., 2012).
Molecular Structure Analysis
The molecular structure of complex organic molecules is often elucidated using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular geometry, electronic structure, and the nature of chemical bonds within the molecule. Theoretical computations, such as density functional theory (DFT), complement these experimental techniques by predicting molecular properties and reactivity patterns (Gültekin et al., 2020).
Chemical Reactions and Properties
Complex organic molecules participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. Reactions such as homolytic substitution, cycloaddition, and nucleophilic addition are common. These reactions can lead to the formation of new bonds, introduction of substituents, and generation of new molecular scaffolds. The reactivity and selectivity of these reactions are crucial for the synthesis of target molecules with desired properties (Plodek et al., 2012).
Physical Properties Analysis
The physical properties of complex organic molecules, such as solubility, melting point, and optical properties, are significantly influenced by their molecular structure. These properties are essential for determining the compound's suitability for specific applications, including its behavior in biological systems or material science applications. Experimental measurements and theoretical calculations help in understanding these properties and predicting the behavior of new compounds.
Chemical Properties Analysis
The chemical properties of such molecules, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are determined by their functional groups and molecular framework. Studies involving natural bond orbital (NBO) analysis, frontier molecular orbitals (FMOs), and other computational methods provide insights into the molecule's electronic structure and reactivity patterns (Halim & Ibrahim, 2017).
properties
IUPAC Name |
1-[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-(1,3-benzodioxol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6S/c1-27(23,24)20-7-5-18(22)4-6-19(10-14(18)11-20)17(21)9-13-2-3-15-16(8-13)26-12-25-15/h2-3,8,14,22H,4-7,9-12H2,1H3/t14-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMPXQQWCFWABW-RDTXWAMCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2(CCN(CC2C1)C(=O)CC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)CC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4aR,8aR)-4a-hydroxy-7-methylsulfonyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-(1,3-benzodioxol-5-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5628580.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5628593.png)
![2-(2-methoxyethyl)-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628603.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-2-chloro-3-methylbenzamide](/img/structure/B5628608.png)
![ethyl 4-{[5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5628623.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5628637.png)
![N-isobutyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5628644.png)




